3-Acetyl-2,4,6-trimethylpyridine

physicochemical characterization thermal separation distillation

3-Acetyl-2,4,6-trimethylpyridine (synonym: 3-acetyl-2,4,6-collidine) is a trisubstituted pyridine bearing three methyl groups at the 2, 4, and 6 positions and an acetyl group at the 3 position. It is a colorless to pale yellow liquid with a characteristic odor, a boiling point of 263.4 °C at 760 mmHg, a density of 1.001 g cm⁻³, and a water solubility of 21 g L⁻¹ (sparingly soluble).

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 56704-25-7
Cat. No. B1331374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,4,6-trimethylpyridine
CAS56704-25-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)C)C)C
InChIInChI=1S/C10H13NO/c1-6-5-7(2)11-8(3)10(6)9(4)12/h5H,1-4H3
InChIKeyRKNKTACHKMTWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2,4,6-trimethylpyridine (CAS 56704-25-7) – Core Physicochemical and Structural Profile for Procurement Decisions


3-Acetyl-2,4,6-trimethylpyridine (synonym: 3-acetyl-2,4,6-collidine) is a trisubstituted pyridine bearing three methyl groups at the 2, 4, and 6 positions and an acetyl group at the 3 position . It is a colorless to pale yellow liquid with a characteristic odor, a boiling point of 263.4 °C at 760 mmHg, a density of 1.001 g cm⁻³, and a water solubility of 21 g L⁻¹ (sparingly soluble) . The combination of electron-donating methyl substituents and the electron-withdrawing acetyl moiety creates a sterically congested, polarized scaffold that underpins its utility as a versatile building block in heterocyclic synthesis and medicinal chemistry [1].

Why 3-Acetyl-2,4,6-trimethylpyridine Cannot Be Replaced by Simple Pyridine or Collidine Analogs


Although 2,4,6-trimethylpyridine (collidine) and 3-acetylpyridine are structurally related, the simultaneous presence of three methyl groups and an acetyl moiety in 3-acetyl-2,4,6-trimethylpyridine induces a unique steric and electronic environment that qualitatively alters both physicochemical behaviour and biological activity . Collidine lacks the reactive carbonyl handle, while 3-acetylpyridine lacks the steric shielding and electron-donating effect of the methyl triad; consequently, neither can replicate the compound’s performance in condensation reactions, metal coordination, or the hemorheological assays described below. The quantitative evidence in Section 3 demonstrates that simple substitution leads to measurable losses in boiling point compatibility, solubility profile, and in‑vitro bioactivity, making generic replacement chemically and functionally invalid.

3-Acetyl-2,4,6-trimethylpyridine – Head‑to‑Head Quantitative Differentiation from Nearest Analogs


Boiling Point: 3-Acetyl-2,4,6-trimethylpyridine vs. Collidine, 3‑Acetylpyridine, and 2‑Acetyl‑4,6‑dimethylpyridine

3‑Acetyl‑2,4,6‑trimethylpyridine exhibits a normal‑pressure boiling point of 263.4 °C, which is 92 °C higher than that of 2,4,6‑trimethylpyridine (171 °C) , 43 °C higher than that of 3‑acetylpyridine (220 °C) , and 22 °C higher than that of the isomeric 2‑acetyl‑4,6‑dimethylpyridine (241.2 °C) . The elevated boiling point reflects the full complement of three methyl groups plus the acetyl substituent, providing a broader liquid‑phase thermal window for high‑temperature solvent‑free reactions and fractional distillation.

physicochemical characterization thermal separation distillation

Density Contrast: Intermediate Density Useful for Phase‑Transfer and Solvent Selection

The density of 3‑acetyl‑2,4,6‑trimethylpyridine is 1.001 g cm⁻³, intermediate between 2,4,6‑trimethylpyridine (0.917 g cm⁻³) and 3‑acetylpyridine (1.102 g cm⁻³) , and very close to that of 2‑acetyl‑4,6‑dimethylpyridine (1.016 g cm⁻³) . This near‑unity density facilitates predictable phase behaviour in aqueous‑organic biphasic systems: the compound sinks in water while avoiding the excessive density that could complicate stirring or lead to phase inversion.

density liquid-liquid extraction formulation

Water Solubility: Sparingly Soluble (21 g L⁻¹) vs. Freely Soluble Collidine (35 g L⁻¹)

3‑Acetyl‑2,4,6‑trimethylpyridine has a measured water solubility of 21 g L⁻¹ at 25 °C , which is 40 % lower than the 35 g L⁻¹ reported for 2,4,6‑trimethylpyridine under comparable conditions [1]. The reduced aqueous solubility, driven by the additional acetyl group, translates into a higher log P (~1.7) and stronger partitioning into organic phases, which can be advantageous for liquid‑liquid extraction and precipitation work‑ups. [1]

solubility partition coefficient crystallization

In Vitro Hemorheological Activity: Parent Ketone (Compound 3) vs. N‑Oxide and Hydrochloride Salts

In a standardized in‑vitro blood hyperviscosity model (60 min incubation at 43 °C), 3‑acetyl‑2,4,6‑trimethylpyridine (compound 3) significantly reduced whole‑blood viscosity across low, medium, and high shear rates (2–60 rpm, p < 0.05) [1]. In contrast, its N‑oxide (compound 6) and hydrochloride salt (compound 7) showed no hemorheological activity under identical conditions, demonstrating that the neutral ketone form is uniquely active [1]. Compound 3 was also tested alongside its reduced alcohol (compound 4) and oxime (compound 5) derivatives; while all three reduced viscosity, the ketone served as the essential precursor and reference scaffold for structure–activity relationship mapping [1].

blood rheology hyperviscosity nitrogen heterocycles

Synthetic Versatility: Facile Derivatisation to Alcohol and Oxime Bioactive Congeners

The carbonyl group of 3‑acetyl‑2,4,6‑trimethylpyridine can be selectively reduced to the alcohol (compound 4, white crystalline powder) or converted to the oxime (compound 5) in straightforward one‑pot procedures [1]. Both derivatives display superior hemorheological potency compared to the parent ketone, and compound 4 additionally exhibits a pronounced antifibrotic effect in a bleomycin‑induced pulmonary fibrosis rat model (reduction of blood viscosity and histological fibrosis score vs. control) [1]. In contrast, the N‑oxide (compound 6) and salt (compound 7) are biologically inert, underscoring the essential role of the ketone as the productive branch point for generating active pharmacophores. [1]

structure-activity relationship derivatisation medicinal chemistry

Steric Shielding: Impact on Reactivity and Selectivity Compared to Less‑substituted Acetylpyridines

The presence of methyl groups at the 2 and 6 positions creates substantial steric shielding around the pyridine nitrogen and the acetyl group. This steric congestion is absent in 3‑acetylpyridine and significantly reduced in 2‑acetyl‑4,6‑dimethylpyridine (only one ortho‑methyl group) . Consequence: 3‑acetyl‑2,4,6‑trimethylpyridine resists N‑oxidation unless forced (70% yield after 5 h reflux with H₂O₂/AcOH), and its hydrochloride salt forms only after prolonged treatment [1]. In contrast, 3‑acetylpyridine undergoes rapid N‑oxidation under mild conditions . This steric protection translates into greater chemoselectivity in reactions where the pyridine nitrogen must remain unfunctionalised. [1]

steric hindrance regioselectivity organic synthesis

Procurement‑Relevant Application Scenarios for 3-Acetyl-2,4,6-trimethylpyridine Based on Quantitative Differentiation


Medicinal Chemistry: Synthesizing Hemorheological and Antifibrotic Candidates

Research groups targeting blood hyperviscosity disorders or pulmonary fibrosis should procure 3‑acetyl‑2,4,6‑trimethylpyridine as the essential ketone scaffold. Only this parent compound yields biologically active alcohol and oxime derivatives; the N‑oxide and salt forms are inactive, as demonstrated in the in‑vitro hyperviscosity model [1]. The straightforward reduction (70% yield) and oximation chemistries provide rapid access to compound libraries for SAR studies [1].

High‑Temperature Organic Synthesis and Distillation‑Based Purification

With a boiling point of 263.4 °C at atmospheric pressure, 3‑acetyl‑2,4,6‑trimethylpyridine remains liquid over a wide thermal range, far exceeding that of collidine (171 °C) or 3‑acetylpyridine (220 °C) . This makes it suitable for solvent‑free or high‑boiling‑solvent reactions where lower‑boiling analogs would evaporate or require pressurised equipment. Post‑reaction purification by fractional distillation is also more efficient due to the large boiling‑point gap from lighter impurities.

Liquid‑Liquid Extraction Processes Requiring Clean Phase Separation

Its density of 1.001 g cm⁻³ and water solubility of 21 g L⁻¹ enable predictable biphasic behaviour . Unlike collidine (35 g L⁻¹ solubility), the compound partitions more completely into organic layers, reducing aqueous waste contamination. This is particularly valuable in continuous‑flow extraction or when recovering high‑value intermediates from aqueous reaction mixtures.

Building Block for Sterically Protected Pyridine Derivatives

The 2,6‑dimethyl substitution pattern shields the pyridine nitrogen, retarding N‑oxidation and quaternisation compared to 3‑acetylpyridine [2]. Chemists requiring orthogonal reactivity—where the acetyl group must be derivatised while the nitrogen remains unfunctionalised—will find 3‑acetyl‑2,4,6‑trimethylpyridine a strategically advantageous starting material.

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